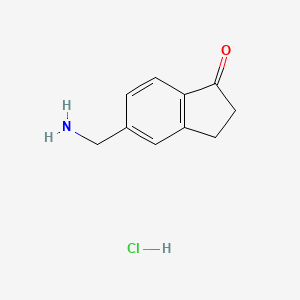

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(aminomethyl)-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5H,2,4,6,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNGPEOFASUTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydroindenone core, followed by the introduction of the aminomethyl group. The final step involves converting the free base to its hydrochloride salt.

Preparation of Dihydroindenone Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

Introduction of Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

1.1. Intermediate in Drug Synthesis

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, notably in the production of anti-Parkinson's medications such as rasagiline. Rasagiline is an irreversible monoamine oxidase B inhibitor used to treat Parkinson's disease, enhancing dopamine levels and providing neuroprotective effects .

1.2. Structure-Activity Relationship Studies

Research has highlighted the compound's utility in structure-activity relationship (SAR) studies. These studies aim to understand how different chemical structures affect biological activity, which is crucial for drug design and optimization. For instance, derivatives of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their interactions with amyloid fibers, which are implicated in neurodegenerative diseases .

2.1. One-Pot Reactions

Recent advancements have introduced improved one-pot synthesis methods that simplify the preparation process while maintaining high yields. For example, reactions involving 2,3-dihydro-1H-indenes and specific reagents under alkaline conditions have proven effective .

2.2. Multi-Step Synthesis

Multi-step synthetic routes are also employed to derive this compound from simpler starting materials. These methods often involve several reaction conditions and purification steps to achieve the desired product with high purity levels .

3.1. Rasagiline Development

In the development of rasagiline, this compound was synthesized as a key intermediate. The efficiency of its production directly impacts the overall cost and scalability of rasagiline manufacturing, making it a focal point in pharmaceutical production research .

3.2. Neuroprotective Studies

Studies investigating the neuroprotective properties of compounds derived from this compound have shown promising results in models of neurodegeneration. These studies utilize various biochemical assays to evaluate the efficacy of these compounds in preventing neuronal damage associated with conditions like Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for anti-Parkinson medications like rasagiline |

| Structure-Activity Relationship Studies | Evaluation of derivatives for biological activity |

| Synthesis Methods | One-pot and multi-step synthesis techniques |

| Neuroprotective Research | Investigating effects on neuronal damage |

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dihydroindenone core can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

5-(Aminomethyl)-2-furancarboxylic acid: This compound has a similar aminomethyl group but a different core structure.

5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Another compound with an aminomethyl group but a different core.

Uniqueness

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific dihydroindenone core, which imparts distinct chemical and biological properties. Its solubility as a hydrochloride salt also makes it more versatile for various applications.

Biological Activity

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydroindenone core with an aminomethyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The aminomethyl group can form hydrogen bonds with active site residues in enzymes or receptors, while the dihydroindenone moiety enhances hydrophobic interactions, potentially increasing binding affinity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, it has shown potential in inhibiting nitric oxide synthase (nNOS), which is relevant in the context of neurological disorders . The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against specific isoforms of nNOS.

Neuroprotective Effects

Studies have highlighted the potential neuroprotective properties of this compound. It may promote cell viability and exhibit antioxidant activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that it may possess anti-proliferative properties, with GI50 values indicating significant cytotoxicity against certain tumor cells .

Case Study 1: Inhibition of nNOS

In a study focused on synthesizing new nNOS inhibitors, this compound was included in a series of compounds tested for their ability to inhibit nNOS. The compound demonstrated promising inhibitory activity with selectivity towards specific isoforms, suggesting its potential as a therapeutic agent in managing conditions like stroke or neurodegeneration .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of derivatives related to this compound. Results indicated that these compounds could reduce oxidative stress-induced cell death in neuronal cell lines, highlighting their potential utility in treating Alzheimer's disease .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| This compound | nNOS Inhibition | Varies by derivative | Potential treatment for neurological disorders |

| Rivastigmine Derivatives | AChE Inhibition | IC50 = 32.1 µM | Better than Rivastigmine |

| Mannich Bases | Anti-inflammatory | Varies | Effective in reducing inflammation |

Q & A

Q. What are the standard synthetic routes for 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis typically involves cyclization of substituted indene precursors followed by aminomethylation. Key steps include:

- Chiral Resolution : Use of chiral catalysts (e.g., BINOL-derived ligands) or auxiliaries to ensure enantioselectivity, particularly for the (R) or (S) configurations .

- Salt Formation : Reaction of the free base with hydrochloric acid in polar aprotic solvents (e.g., ethanol or THF) under controlled pH to yield the hydrochloride salt .

- Optimization : Adjusting reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reagents to minimize racemization .

Q. Table 1: Example Reaction Conditions

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Toluene, 110°C, 12h | 65–75 | 90–95 |

| Aminomethylation | DMF, NaBH4, 0°C, 4h | 70–80 | 85–90 |

| Hydrochloride Salt | HCl (1.0 M in EtOH), RT, 1h | 95+ | 99+ |

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization (ethanol/water mixtures) to isolate high-purity fractions .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm the dihydroindenone backbone and aminomethyl group (e.g., δ 2.8–3.2 ppm for CH2NH2) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to assess purity (>98%) and detect residual solvents .

- XRD : Single-crystal X-ray diffraction to resolve stereochemistry and salt conformation .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Thermal Stability : Decomposition observed above 200°C; store at –20°C in airtight containers under inert gas (N2/Ar) .

- Light Sensitivity : Protect from UV light to prevent oxidation of the dihydroindenone ring .

- pH Sensitivity : Avoid aqueous solutions with pH >7, as the free base may precipitate .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity, and what methodologies validate these effects?

Methodological Answer:

- SAR Studies :

- Halogenation : Introduce halogens (F, Cl, Br) at the 5-position via electrophilic substitution. Fluorine enhances metabolic stability; bromine increases steric bulk .

- Activity Assays : Compare binding affinity (e.g., radioligand displacement) or enzyme inhibition (IC50) across derivatives using standardized in vitro models .

Q. Table 2: Comparative Bioactivity of Derivatives

| Substituent | Target (e.g., Kinase X) | IC50 (nM) | Metabolic Stability (t1/2, h) |

|---|---|---|---|

| H | 850 ± 120 | 1.2 | 2.5 |

| F | 320 ± 45 | 0.8 | 6.0 |

| Cl | 1100 ± 200 | 1.5 | 3.0 |

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values) for this compound?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and cell line variability .

- Orthogonal Validation :

- Data Normalization : Report IC50 values relative to a common reference inhibitor (e.g., staurosporine) .

Q. What computational and crystallographic methods are recommended for studying its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina with high-resolution target structures (PDB) to predict binding poses .

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability .

- Co-crystallization : Soak protein crystals with the compound (1–5 mM) and solve structures via XRD (resolution ≤2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.